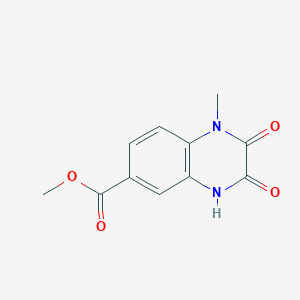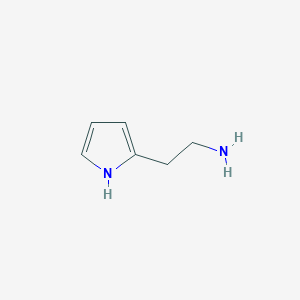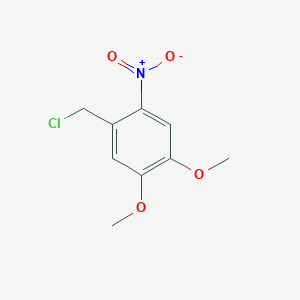
4-Chloro-6-(difluoromethyl)-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(difluoromethyl)-2-methylpyrimidine, also known as 4-chloro-6-difluoromethyl-2-methylpyrimidine and abbreviated as 4-Cl-6-DFMMP, is a chemical compound belonging to the pyrimidine family. It is a solid white powder that is soluble in organic solvents and has a melting point of 168°C. 4-Cl-6-DFMMP has a wide range of applications in scientific research and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Process Chemistry
4,6-Dihydroxy-2-methylpyrimidine, a structurally similar compound to 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine, is identified as a crucial precursor in the pharmaceutical and explosive industries. Its synthesis and process chemistry have been explored, emphasizing the economic production of high-quality products. This suggests potential industrial applications of related compounds like 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine in creating valuable pharmaceuticals and high-energy materials (Patil et al., 2008).
Pharmaceutical Intermediates
4,6-Dichloro-2-methylpyrimidine serves as a significant intermediate for synthetic anticancer drugs, indicating the importance of such pyrimidine derivatives in medicinal chemistry. The detailed synthesis process, involving cyclization and chlorination steps, highlights the compound's role in drug development, potentially extending to 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine (Guo Lei-ming, 2012).
Biological Activity and Antituberculous Effect
Compounds derived from similar pyrimidine structures have shown pronounced antituberculous effects. This implies that 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine could also be of interest in developing treatments for tuberculosis or related bacterial infections (Erkin & Krutikov, 2007).
Structural and Electronic Analysis
Advanced techniques like DFT, molecular docking, FT-IR, FT-Raman, and NMR have been applied to analyze the molecular structure and electronic properties of similar pyrimidine compounds. These studies provide insights into the molecule's stability, reactivity, and potential pharmaceutical relevance, which could be applicable to 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine as well (Aayisha et al., 2019).
Propiedades
IUPAC Name |
4-chloro-6-(difluoromethyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c1-3-10-4(6(8)9)2-5(7)11-3/h2,6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFZHDYMKBWOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(difluoromethyl)-2-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

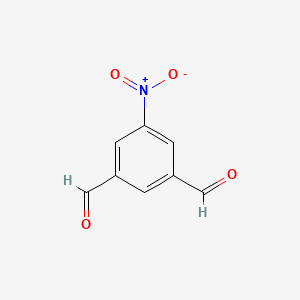
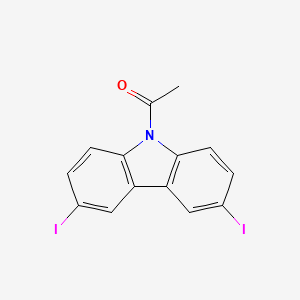
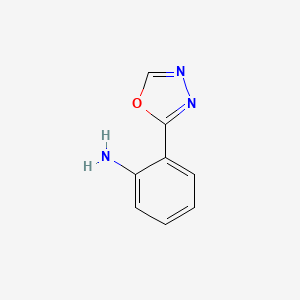
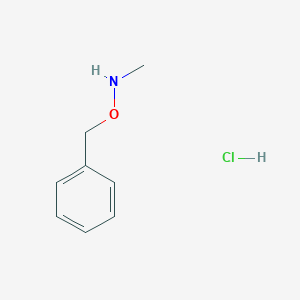
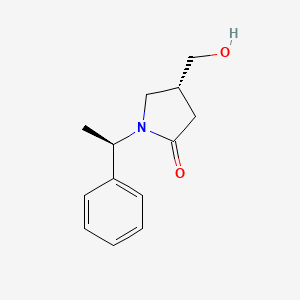

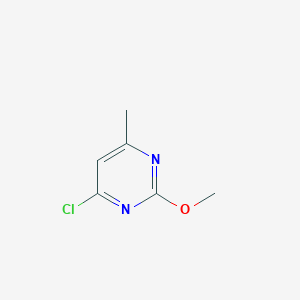
![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)


